molecular formula C17H23NO4 B593680 [(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate CAS No. 134355-54-7

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Cat. No.: B593680
CAS No.: 134355-54-7
M. Wt: 305.374
InChI Key: WTQYWNWRJNXDEG-GKAUHRNCSA-N
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Description

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate is a tropane alkaloid derived from the plant Anisodus tanguticus. It is a naturally occurring atropine derivative and is known for its anticholinergic properties. This compound has been widely used in traditional Chinese medicine and has various therapeutic applications, particularly in the treatment of circulatory disorders such as septic shock and organophosphate poisoning .

Preparation Methods

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the extraction of the compound from Anisodus tanguticus. The extracted compound is then purified and crystallized to obtain raceanisodamine in its pure form. Industrial production methods often involve the use of solvents such as hydrochloric acid and ethyl alcohol to dissolve and purify the compound. The melting point of raceanisodamine is between 103 to 113°C .

Chemical Reactions Analysis

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert raceanisodamine into its reduced forms using reagents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another. .

Scientific Research Applications

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate has a wide range of scientific research applications:

Mechanism of Action

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate exerts its effects primarily through its anticholinergic properties. It acts as a non-specific cholinergic antagonist, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in smooth muscle spasms and an improvement in blood flow in the microcirculation. Additionally, raceanisodamine has been shown to interact with and disrupt liposome structures, which may reflect its effects on cellular membranes .

Comparison with Similar Compounds

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:

    Atropine: Like raceanisodamine, atropine is an anticholinergic agent.

    Scopolamine: Scopolamine is another tropane alkaloid with anticholinergic properties.

Properties

CAS No.

134355-54-7

Molecular Formula

C17H23NO4

Molecular Weight

305.374

IUPAC Name

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14?,15+,16-/m1/s1

InChI Key

WTQYWNWRJNXDEG-GKAUHRNCSA-N

SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Synonyms

RaceAnisodamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 2
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 3
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 4
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 5
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Reactant of Route 6
[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

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